molecular formula C31H19N B572993 Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] CAS No. 1219841-59-4

Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]

Cat. No.: B572993
CAS No.: 1219841-59-4
M. Wt: 405.5
InChI Key: MESAGCKSHKSODT-UHFFFAOYSA-N
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Description

Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a fluorene and an indeno[1,2-b]carbazole moiety. The spiro linkage imparts rigidity and three-dimensionality to the molecule, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable component in the design of organic semiconductors and light-emitting diodes (LEDs) .

Biology

In biological research, derivatives of this compound are explored for their potential as bioactive molecules. They may exhibit properties such as fluorescence, making them useful in imaging and diagnostic applications.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering possibilities for drug development.

Industry

In the industrial sector, Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is used in the production of advanced materials. Its stability and electronic properties make it suitable for use in organic electronics, including organic photovoltaics and field-effect transistors .

Mechanism of Action

The mechanism of action of Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] involves its interaction with specific molecular targets. In electronic applications, the compound functions as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated π-system, which allows for efficient charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] stands out due to its unique combination of fluorene and indeno[1,2-b]carbazole moieties. This structure imparts distinct electronic properties, making it highly effective in applications requiring efficient charge transport and stability.

Properties

IUPAC Name

spiro[5H-indeno[1,2-b]carbazole-11,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H19N/c1-5-13-25-19(9-1)20-10-2-6-14-26(20)31(25)27-15-7-3-11-21(27)23-18-30-24(17-28(23)31)22-12-4-8-16-29(22)32-30/h1-18,32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESAGCKSHKSODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C7C8=CC=CC=C8NC7=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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